![molecular formula C7H10F3N3 B2431500 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 1379377-13-5](/img/structure/B2431500.png)
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazole Derivatives :
- The compound is utilized in the synthesis of pyrazole derivatives, which are known for their diverse biological properties. These derivatives play a crucial role in the development of pharmaceuticals and agrochemicals due to their anti-inflammatory, analgesic, and anesthetic properties (Paim et al., 2013).
Material Modification :
- It's involved in the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds. This modification enhances the thermal stability and introduces antibacterial and antifungal properties to the materials, showcasing potential for medical applications (Aly & El-Mohdy, 2015).
Creation of Structurally Diverse Libraries :
- It serves as a starting material in alkylation and ring closure reactions, leading to the generation of a structurally diverse library of compounds. This highlights its importance in creating a variety of molecular architectures for potential use in drug discovery and material science (Roman, 2013).
Synthesis of Antioxidant Agents :
- Derivatives of the compound are used in the synthesis of new molecules with antioxidant properties. This application is crucial in developing therapeutic agents to combat oxidative stress-related diseases (El‐Mekabaty, Etman, & Mosbah, 2016).
Copolymerization Catalysts :
- Pyrazolyl compounds derived from it are utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide. This application is significant in the field of polymer chemistry, contributing to the development of sustainable materials (Matiwane, Obuah, & Darkwa, 2020).
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-3,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKABKKVZUBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
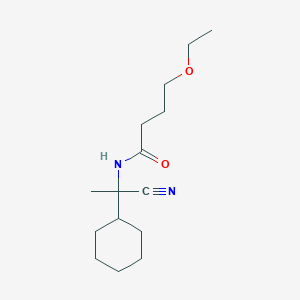
![2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2431418.png)
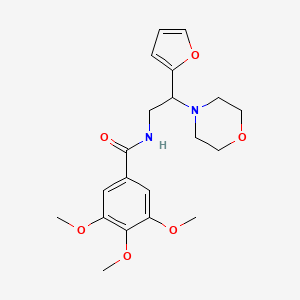
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2431420.png)
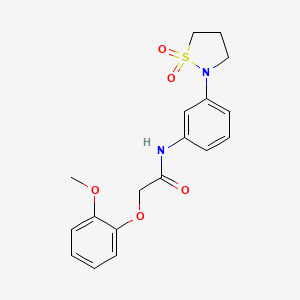
![1-(4-ethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431425.png)
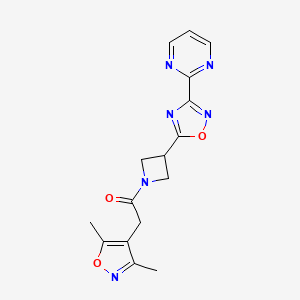
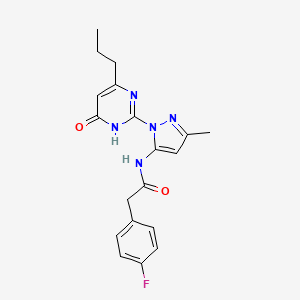
![3-Benzyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2431429.png)
![6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431433.png)
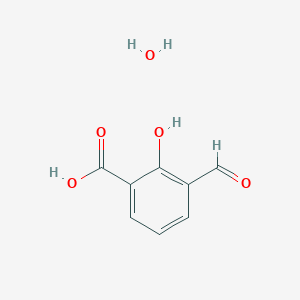
![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)
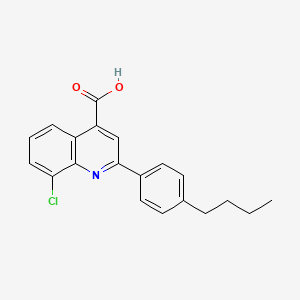
![4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde](/img/structure/B2431440.png)
